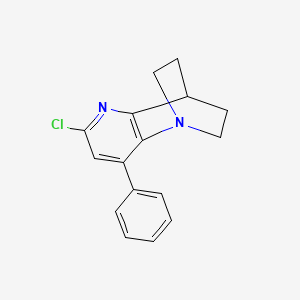
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a naphthyridine core with a chloro and phenyl substituent, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often require elevated temperatures and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- Diazepam
- 2H-1,3-Benzoxazine, 6-chloro-3,4-dihydro-3-phenyl-
Uniqueness
6-Chloro-8-phenyl-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine is unique due to its naphthyridine core, which provides distinct chemical and biological properties compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C16H15ClN2/c17-14-10-13(11-4-2-1-3-5-11)16-15(18-14)12-6-8-19(16)9-7-12/h1-5,10,12H,6-9H2 |
InChI Key |
UEIHTCDJCYQSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C2C(=CC(=N3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















